

In-Depth Technical Guide to the Structural Determination of TMC-205

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Compound of Interest

Compound Name: *Tmc-205*

Cat. No.: *B15571709*

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Abstract

TMC-205, a natural product isolated from an unidentified fungus, has garnered interest for its notable biological activities, including its role as a transcriptional up-regulator of the SV40 promoter and its antiproliferative effects against various cancer cell lines. This technical guide provides a comprehensive overview of the structural determination of **TMC-205**, consolidating data from spectroscopic analyses and total synthesis. Detailed experimental protocols, quantitative data, and logical workflows are presented to offer a complete picture of the elucidation of this indole-based natural product.

Introduction

TMC-205 is a fungal metabolite identified as (E)-6-(3-methyl-1,3-butadienyl)-1H-indole-3-carboxylic acid. Initial studies highlighted its potential as a modulator of gene expression and as an anticancer agent. However, the compound's sensitivity to light and air presented challenges for its isolation and characterization. The definitive structural assignment was achieved through a combination of spectroscopic techniques and subsequently confirmed by its first total synthesis. This guide will detail the key experimental evidence and methodologies that were instrumental in establishing the molecular architecture of **TMC-205**.

Physicochemical Properties

The initial characterization of **TMC-205** provided foundational data for its structural elucidation.

Property	Value
Molecular Formula	C ₁₄ H ₁₃ NO ₂
Molecular Weight	227.26 g/mol
Appearance	Pale yellow powder
UV λ _{max} (MeOH)	224, 280, 325 nm
IR (KBr) ν _{max}	3400, 1680, 1620, 1540 cm ⁻¹
High-Resolution Mass Spec	m/z 228.1025 [M+H] ⁺ (Calcd. for C ₁₄ H ₁₄ NO ₂ , 228.1025)

Spectroscopic Data for Structural Elucidation

The core of the structural determination of **TMC-205** relied on a detailed analysis of its NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in defining the connectivity and stereochemistry of **TMC-205**. The following tables summarize the ¹H and ¹³C NMR data obtained in methanol-d₄.

Table 1: ¹H NMR Data for **TMC-205** (500 MHz, CD₃OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	8.10	s	8.5
4	7.95	d	
5	7.35	dd	
7	7.60	d	
1'	6.80	d	16.0
2'	6.60	d	16.0
3'-CH ₃	2.05	s	
4'a	5.10	s	
4'b	5.00	s	
NH	11.50	br s	
COOH	-	-	

Table 2: ¹³C NMR Data for **TMC-205** (125 MHz, CD₃OD)

Position	Chemical Shift (δ , ppm)
2	130.5
3	110.2
3a	125.8
4	122.1
5	120.5
6	138.2
7	112.8
7a	136.5
1'	132.1
2'	128.9
3'	142.3
3'-CH ₃	18.5
4'	116.4
COOH	168.0

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirmed the molecular formula of **TMC-205**. While detailed fragmentation data from the original isolation paper is not extensively reported, the proposed structure is consistent with the observed molecular ion.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the isolation and characterization of **TMC-205**.

Fermentation and Isolation

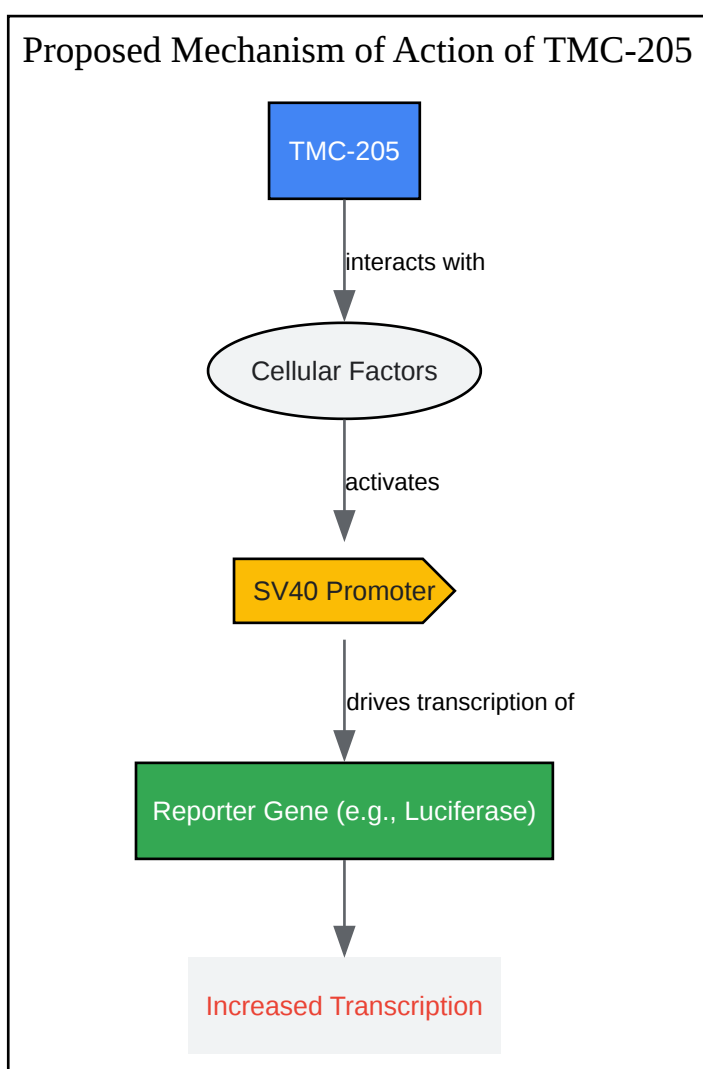
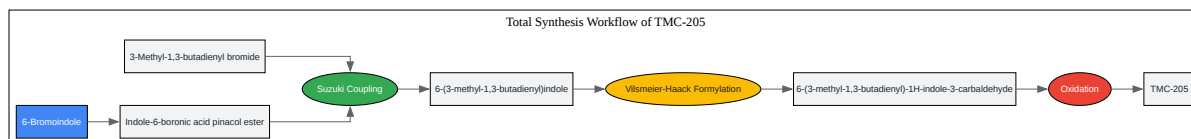
- Fermentation: An unidentified fungal strain, TC 1630, was cultured in a suitable broth medium to produce **TMC-205**.
- Extraction: The fermentation broth was extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude secondary metabolites.
- Chromatographic Purification: The crude extract was subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative HPLC, to yield pure **TMC-205**. All steps were performed with minimal exposure to light to prevent degradation.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H , ^{13}C , and 2D NMR (COSY, HMBC, HSQC) spectra were recorded on a 500 MHz spectrometer using methanol- d_4 as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
- Mass Spectrometry: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI).
- UV-Vis Spectroscopy: The UV-Vis spectrum was recorded on a spectrophotometer using methanol as the solvent.
- Infrared Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer using a KBr pellet.

Confirmation of Structure by Total Synthesis

The structure of **TMC-205** was unequivocally confirmed through its first total synthesis. The synthetic strategy provided an independent verification of the connectivity and stereochemistry established by spectroscopic methods.



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